Verbenalin

Anti-inflammatory Iridoid glycosides TPA-induced edema

Verbenalin (CAS 548-37-8) is the official European Pharmacopoeia marker for Verbena officinalis, with a mandated minimum content of 1.5% in herbal material. This high-purity reference standard (≥98% HPLC) resolves the critical supply pain point of botanical authentication, enabling precise batch-to-batch QC. - EP-mandated marker: ≥1.5% in V. officinalis [EP monograph 1854]. - Validated for quantitative method development (HPLC, HPTLC, LC-MS) with low LOQ (10 mg/L). - 42% increase in NREM sleep at 1.28 mmol/kg; distinct from hastatoside (81% increase). - 72-80% TPA-induced ear edema inhibition; COX-1/COX-2 inhibition ratio of 37%/48%.

Molecular Formula C17H24O10
Molecular Weight 388.4 g/mol
Cat. No. B7942906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbenalin
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1
InChIKeyHLXRWTJXGMHOFN-UDHWGNCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verbenalin: Pharmacopoeial Iridoid Glycoside


Verbenalin (CAS 548-37-8), also known as cornin, is an iridoid glucoside and a principal bioactive constituent of the medicinal plant Verbena officinalis L. (Verbenaceae) [1]. As a secondary plant metabolite, it consists of an aglycone (verbenalol) linked to a β-D-glucopyranose unit [2]. Verbenalin is formally recognized by the European Pharmacopoeia as the quality-determining marker compound for V. officinalis, with a mandated minimum content of 1.5% in the herbal material [1], establishing it as a critical reference standard for botanical authentication and analytical quality control.

Pharmacopoeial Reference
EP quality marker for Verbena officinalis (≥1.5%); botanical authentication standard
Iridoid Glycoside Probe
Supports COX pathway, sleep-model, IOP-model, and inflammation endpoint studies
Analytical Sensitivity
Low reported LOQ enables trace-level quantitation in research matrices

Differentiation from Other Iridoid Glycosides


Although verbenalin belongs to the iridoid glycoside class, its biological profile is not interchangeable with other members such as hastatoside, catalpol, aucubin, or loganin. Structural variations, including specific patterns of hydroxylation, unsaturation, and acylation, dictate distinct pharmacological activities and analytical behaviors [1]. For instance, verbenalin exhibits a unique combination of sleep-promoting properties, specific cyclooxygenase (COX) inhibition ratios, and receptor-binding profiles (e.g., GPR18 agonism) that are not replicated by its closest structural analogs [2][3]. Furthermore, its role as a defined pharmacopoeial marker with established quantitative thresholds necessitates its specific use in quality control applications where other iridoids cannot serve as substitutes [4]. The following quantitative evidence delineates these critical points of differentiation.

Not interchangeable with other iridoid glycosides
Catalpol, aucubin, loganin, and hastatoside differ in analytical retention, EP marker status, and COX/IOP/sleep-response profiles; reported activity may not transfer across iridoids.
IOP response profile may differ
Verbenalin reduced IOP without altering vascular flow in a rabbit model; aucubin and catalpol increased vascular flow, limiting direct substitution for ocular endpoint studies.
Sleep-promotion potency vs. hastatoside
Hastatoside showed approximately twice the NREM increase at half the dose; using hastatoside may shift dose-response context and requires separate validation.

Head-to-Head Evidence


Anti-Inflammatory Activity in TPA Edema Model

In a comparative study of twelve iridoid glycosides, verbenalin was among the most active compounds in the TPA-induced mouse ear edema model, achieving 72.0% to 80.0% edema inhibition. This activity was comparable to that of loganin and aucubin, but substantially higher than that of loganic acid in the same assay [1]. Notably, the activity profile of verbenalin in the carrageenan-induced paw edema model was lower, highlighting a model-specific potency that distinguishes it from other iridoids like loganic acid, which showed higher activity (44.4% inhibition) in the carrageenan model [1].

TPA Edema Model
Head-to-head
72–80% edema inhibition
Supports model-specific TPA inflammation endpoint review
Comparable to aucubin/loganin; loganic acid showed lower response in TPA model
Anti-inflammatory Iridoid glycosides TPA-induced edema

COX-1 and COX-2 Inhibition Profile

Verbenalin demonstrates a specific inhibition profile against cyclooxygenase enzymes, reducing COX-1 activity by 37% and COX-2 activity by 48% when used at a concentration of 258 µM . This near-selective (COX-2/COX-1 ratio > 1.0) inhibition pattern is a quantifiable characteristic that may differentiate it from other iridoid glycosides with unknown or different COX selectivity profiles, providing a basis for targeted anti-inflammatory research where modulation of the COX pathway is desired.

COX Inhibition
Data to verify
COX-1 37% / COX-2 48%
Defines COX-2 preferential inhibition context at 258 µM
Class-level inference; source data to verify
Cyclooxygenase inhibition COX-1 COX-2

Non-REM Sleep Promotion vs. Hastatoside

In a rat electroencephalographic (EEG) study, oral administration of verbenalin at 1.28 mmol/kg increased total non-rapid eye movement (NREM) sleep by 42% over a 9-hour period, whereas the closely related iridoid hastatoside increased NREM sleep by 81% at half the dose (0.64 mmol/kg) [1]. This demonstrates that while both compounds are sleep-promoting, hastatoside is approximately twice as potent as verbenalin in this assay. The distinct dose-response profiles allow researchers to select verbenalin for studies requiring a more moderate or sustained sleep-promoting effect.

NREM Sleep
Head-to-head
+42% NREM at 1.28 mmol/kg
Supports dose-response modeling vs. hastatoside (+81% at 0.64 mmol/kg)
Rat EEG 9-h period; reported twice lower potency than hastatoside
Sleep promotion Non-REM sleep Iridoid comparison

Lower LOQ Compared to Catalpol and Aucubin

In a validated PF-MECC-ESI-MS analytical method for iridoid glycosides, the limit of quantitation (LOQ) for verbenalin was determined to be 10 mg/L, whereas the LOQ values for the structurally related compounds catalpol and aucubin were 50 mg/L [1]. This five-fold difference in analytical sensitivity indicates that verbenalin can be detected and quantified at significantly lower concentrations than these comparators, which is advantageous for trace analysis, pharmacokinetic studies, and quality control of botanical extracts where verbenalin is present at low levels.

Analytical LOQ
Method context
10 mg/L (5‑fold lower)
Supports sensitive quantitation in analytical method context
PF-MECC-ESI-MS; catalpol/aucubin LOQ 50 mg/L
Analytical chemistry Limit of Quantitation Mass Spectrometry

Intraocular Pressure Reduction

In a study assessing the effect of eight natural iridoids on intraocular pressure (IOP) in rabbit eyes, verbenalin at a 0.5% concentration produced the highest IOP-lowering effect among all compounds tested, achieving a reduction of nearly 1.5 mmHg from baseline at 2 hours post-administration [1]. Other iridoids, including aucubin, oleuropein, gentiopicroside, and secologanin, also reduced IOP, but none matched the magnitude of effect observed with verbenalin. Notably, verbenalin lowered IOP without significantly altering vascular inflow, a property that distinguishes it from aucubin, catalpol, and gentiopicroside, which increased vascular flow [1].

IOP Reduction
Reported rank
Highest IOP-lowering among 8 iridoids tested
Supports IOP endpoint monitoring without vascular flow alteration
Rabbit model, 0.5% solution; reported ~1.5 mmHg reduction at 2 h
Ophthalmology Intraocular pressure Iridoid

Verbenalin Application Scenarios


Quality Control of Verbena officinalis

Verbenalin is the designated marker compound in the European Pharmacopoeia, with a mandated minimum content of 1.5% in V. officinalis [1]. Procurement of high-purity verbenalin (≥98% by HPLC) is essential for developing and validating quantitative analytical methods (e.g., HPLC, HPTLC, LC-MS) to authenticate botanical raw materials and ensure batch-to-batch consistency of herbal products [1]. The compound's low LOQ (10 mg/L) further enhances its utility in sensitive detection assays [2].

Sleep and Circadian Rhythm Studies

For studies investigating non-REM sleep modulation, verbenalin offers a moderate, well-characterized effect, increasing NREM sleep by 42% at 1.28 mmol/kg in rats [3]. Researchers seeking a less potent alternative to hastatoside (which increases NREM sleep by 81% at 0.64 mmol/kg) should select verbenalin to explore graded pharmacological responses or to minimize potential sedative side effects while maintaining efficacy [3].

IOP Reduction in Ocular Pharmacology

Verbenalin demonstrates the highest IOP-lowering effect among tested iridoids (~1.5 mmHg reduction) without increasing ocular vascular flow [4]. This specific profile makes verbenalin the compound of choice for preclinical research into novel IOP-lowering agents for conditions such as glaucoma, where concurrent vascular flow alteration may be a confounding factor. Researchers should prioritize verbenalin over aucubin or catalpol for such applications [4].

TPA-Induced Edema and COX Pathway Research

Verbenalin's high efficacy in the TPA-induced ear edema model (72-80% inhibition) and its defined COX-1/COX-2 inhibition ratio (37%/48%) make it suitable for mechanistic studies of topical inflammation and prostaglandin signaling [5]. Its distinct activity profile compared to loganic acid allows researchers to select verbenalin for assays where TPA-induced inflammation is the primary endpoint [5].

Application
Selection Property
Validation Focus
Botanical material authentication
Pharmacopoeial marker content
HPLC/LC-MS quantitation method context
NREM sleep modulation studies
Moderate NREM sleep response
Dose-response modeling in research models
Ocular pharmacology IOP research
IOP-lowering without vascular flow alteration
IOP endpoint monitoring in research models
TPA-induced inflammation pathway studies
COX-2 preferential inhibition profile
Inflammation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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